molecular formula C6H6N4O2S B065284 2H-benzotriazole-4-sulfonamide CAS No. 174077-76-0

2H-benzotriazole-4-sulfonamide

Cat. No. B065284
CAS RN: 174077-76-0
M. Wt: 198.21 g/mol
InChI Key: XNCKHHMKNFNDQZ-UHFFFAOYSA-N
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Description

2H-benzotriazole-4-sulfonamide is a chemical compound that has gained significant attention in the scientific research community due to its unique properties and potential applications. It belongs to the class of benzotriazole sulfonamide derivatives, which possess a wide range of biological and pharmacological activities.

Mechanism of Action

The mechanism of action of 2H-benzotriazole-4-sulfonamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain. This inhibition leads to an increase in the levels of acetylcholine, which is a neurotransmitter that plays a crucial role in learning and memory. It has also been shown to inhibit the activity of cyclooxygenase-2, an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
2H-benzotriazole-4-sulfonamide has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. It has also been shown to inhibit the growth of various bacteria and fungi, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans. Furthermore, it has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in animal models of inflammation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2H-benzotriazole-4-sulfonamide in lab experiments is its broad range of biological and pharmacological activities. It has been shown to possess antitumor, antimicrobial, antifungal, and anti-inflammatory activities, making it a versatile compound for various research applications. However, one of the limitations of using this compound is its potential toxicity. It has been shown to have cytotoxic effects on normal cells at high concentrations, which could limit its use in certain experiments.

Future Directions

There are several future directions for the research on 2H-benzotriazole-4-sulfonamide. One potential direction is to investigate its potential as a drug candidate for the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Another potential direction is to explore its potential as a corrosion inhibitor for various metals and alloys. Furthermore, its potential as a UV stabilizer and dye intermediate could also be investigated. Overall, the unique properties and potential applications of 2H-benzotriazole-4-sulfonamide make it a promising compound for further research and development.

Synthesis Methods

The synthesis of 2H-benzotriazole-4-sulfonamide involves the reaction of 4-aminobenzenesulfonamide with sodium nitrite and copper powder in the presence of hydrochloric acid. The resulting product is then treated with sodium hydroxide to obtain the final compound. This method is straightforward and efficient, and the yield of the product is high.

Scientific Research Applications

2H-benzotriazole-4-sulfonamide has been extensively studied for its potential applications in various fields of science. It has been shown to possess antitumor, antimicrobial, antifungal, and anti-inflammatory activities. It has also been investigated as a potential drug candidate for the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Furthermore, it has been used as a corrosion inhibitor, UV stabilizer, and dye intermediate.

properties

CAS RN

174077-76-0

Product Name

2H-benzotriazole-4-sulfonamide

Molecular Formula

C6H6N4O2S

Molecular Weight

198.21 g/mol

IUPAC Name

2H-benzotriazole-4-sulfonamide

InChI

InChI=1S/C6H6N4O2S/c7-13(11,12)5-3-1-2-4-6(5)9-10-8-4/h1-3H,(H2,7,11,12)(H,8,9,10)

InChI Key

XNCKHHMKNFNDQZ-UHFFFAOYSA-N

SMILES

C1=CC2=NNN=C2C(=C1)S(=O)(=O)N

Canonical SMILES

C1=CC2=NNN=C2C(=C1)S(=O)(=O)N

synonyms

1H-Benzotriazole-4-sulfonamide(9CI)

Origin of Product

United States

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